An In-Depth Technical Guide to S-(4-Methoxybenzyl)-D-cysteine in Peptide Synthesis
An In-Depth Technical Guide to S-(4-Methoxybenzyl)-D-cysteine in Peptide Synthesis
Introduction: Unveiling the Role of CAS 58290-34-9 in Advanced Peptide Synthesis
In the landscape of therapeutic peptide development, the precise and controlled assembly of amino acid building blocks is paramount. For cysteine-containing peptides, which are crucial for forming stabilizing disulfide bridges and for site-specific conjugation, the strategic use of protecting groups is a critical determinant of synthetic success. This guide provides an in-depth technical overview of S-(4-Methoxybenzyl)-D-cysteine (H-D-Cys(Mob)-OH), identified by CAS number 58290-34-9, a key reagent in solid-phase peptide synthesis (SPPS).
This document moves beyond a simple datasheet to offer researchers, scientists, and drug development professionals a comprehensive understanding of the properties, applications, and strategic considerations for employing this versatile building block. We will delve into the causality behind its use, provide detailed experimental workflows, and offer a comparative analysis of its performance against other common cysteine-protecting strategies.
Physicochemical Properties of S-(4-Methoxybenzyl)-D-cysteine
The foundational characteristics of H-D-Cys(Mob)-OH are summarized below, providing essential data for its handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 58290-34-9 | [1] |
| Synonyms | H-D-Cys(Mob)-OH, (2S)-2-amino-3-[(4-methoxybenzyl)sulfanyl]propanoic acid | |
| Molecular Formula | C11H15NO3S | [1] |
| Molecular Weight | 241.31 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature |
The Methoxybenzyl (Mob) Group: A Strategic Choice for Thiol Protection
The utility of H-D-Cys(Mob)-OH in peptide synthesis is intrinsically linked to the properties of the 4-methoxybenzyl (Mob) protecting group on the sulfur atom of the cysteine side chain. The primary function of any cysteine protecting group is to prevent the highly nucleophilic thiol group from engaging in undesirable side reactions, such as oxidation to form incorrect disulfide bonds or alkylation during the iterative steps of peptide chain elongation.[2]
The Mob group is classified as an acid-labile protecting group, meaning it is stable under the basic conditions used for the removal of the temporary Nα-Fmoc protecting group during SPPS but can be cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin support.[3][4]
Comparative Analysis of Cysteine Protecting Groups
The selection of a cysteine protecting group is a critical decision in the design of a peptide synthesis strategy. The Mob group offers a specific set of advantages and disadvantages when compared to other commonly used protecting groups like Trityl (Trt) and Acetamidomethyl (Acm).
| Protecting Group | Cleavage Conditions | Stability to Fmoc Deprotection (Piperidine) | Key Advantages | Key Disadvantages |
| Methoxybenzyl (Mob) | Strong acids (e.g., HF, TFMSA, TFA with scavengers) | Stable | Good stability for Boc-SPPS; can be used orthogonally with very acid-labile groups. | Requires harsh acidic conditions for complete removal, which may not be suitable for all peptides. |
| Trityl (Trt) | Mild acids (e.g., TFA) | Stable | Easily removed during standard TFA cleavage; cost-effective. | Can be prematurely cleaved to some extent during prolonged synthesis; the bulky group can sometimes hinder coupling reactions. |
| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, silver salts | Stable | Orthogonal to both Fmoc and Boc strategies; allows for selective, on-resin or post-cleavage disulfide bond formation. | Removal requires specific and sometimes toxic reagents; not removed by standard TFA cleavage. |
The choice between these protecting groups is dictated by the overall synthetic strategy, particularly for complex peptides with multiple disulfide bridges where orthogonal protection schemes are necessary to ensure the correct disulfide bond connectivity.[5]
Application in Solid-Phase Peptide Synthesis (SPPS): A Workflow
The primary application of H-D-Cys(Mob)-OH is as a building block in Fmoc-based solid-phase peptide synthesis. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin).
Experimental Protocol: Synthesis of a Cysteine-Containing Peptide
This protocol provides a detailed, step-by-step methodology for the synthesis of a model peptide containing a D-cysteine residue introduced using Fmoc-D-Cys(Mob)-OH.
1. Resin Preparation:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
Drain the DCM and wash the resin with dimethylformamide (DMF) (3 x 5 mL).
2. First Amino Acid Loading:
-
Dissolve Fmoc-D-Cys(Mob)-OH (2 equivalents relative to resin capacity) and diisopropylethylamine (DIEA) (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
Drain the reaction solution and cap any unreacted sites on the resin by treating with a solution of DCM/methanol/DIEA (17:2:1) for 30 minutes.
-
Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
3. Peptide Chain Elongation (Iterative Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin with DMF (5 x 5 mL) to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as diisopropylcarbodiimide (DIC) (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Repeat this cycle for each subsequent amino acid in the peptide sequence.
4. Cleavage and Deprotection of the Mob Group:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin thoroughly with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. For peptides containing Cys(Mob), a common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[6] For more robust cleavage of the Mob group, a cocktail containing TFA and thioanisole may be required.[7]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
5. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and organic by-products.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Case Study: Synthesis of Conotoxins
Conotoxins are a class of disulfide-rich peptides found in the venom of marine cone snails, with significant therapeutic potential as highly selective ion channel blockers.[8] Their complex disulfide connectivity necessitates a sophisticated synthetic approach, often relying on orthogonal protecting groups for the cysteine residues.
In the synthesis of certain conotoxins with three disulfide bonds, an orthogonal strategy employing Mob, Trt, and Acm protecting groups has been successfully demonstrated.[5] This allows for the sequential and regioselective formation of each disulfide bridge. For instance, the Trt group can be removed on-resin under mildly acidic conditions to form the first disulfide bond, followed by iodine-mediated removal of the Acm group for the second disulfide linkage. Finally, the Mob group is removed during the final cleavage from the resin, and the third disulfide bond is formed. This exemplifies the strategic utility of the Mob group in the synthesis of complex, multi-disulfide-containing peptides.
Conclusion: A Valuable Tool for Advanced Peptide Synthesis
S-(4-Methoxybenzyl)-D-cysteine (CAS 58290-34-9) is a crucial building block for the synthesis of D-cysteine-containing peptides. The Mob protecting group provides a balance of stability and lability that makes it particularly useful in certain synthetic strategies, especially in Boc-SPPS and in orthogonal approaches for the synthesis of complex peptides with multiple disulfide bonds. A thorough understanding of its properties, cleavage conditions, and a comparative assessment against other protecting groups, as outlined in this guide, is essential for its effective implementation in the development of novel peptide therapeutics.
References
-
Chemcd. View MSDS for 05950. [Link]
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3947-3950.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Zhang, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(15), 5789.
- Muttenthaler, M., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(12), e3219.
-
Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 17(1), 84-91.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- White, P. (2003). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
-
CDN. Cleavage Cocktail Selection. [Link]
- Robinson, S. D., & Norton, R. S. (2014). Conotoxins: from marine venom to drug discovery. Future medicinal chemistry, 6(13), 1477-1492.
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